(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal
Overview
Description
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups and an aldehyde functional group. It is a derivative of pentose sugars and is known for its significant role in various biochemical processes. This compound is particularly interesting due to its stereochemistry, which influences its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal can be achieved through several methods. One common approach involves the oxidation of shikimic acid derivatives using the Lemieux–Johnson oxidation method . This reaction cleaves the carbon-carbon double bond of shikimic acid, resulting in the formation of the desired tetrahydroxypentanal compound. The reaction conditions typically involve the use of ozone and other oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes, leveraging microbial fermentation to produce the compound from renewable resources. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process is followed by purification steps to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: Hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in metabolic pathways and is used in studies of carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role in drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with various enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. Its aldehyde group can undergo nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2S,3S,4R)-2,3,4,5-tetrahydroxypentan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry and the presence of an aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3S,4S,5R)-oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AGQMPKSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046540 | |
Record name | D-(-)-Lyxose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | D-Lyxose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20678 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1114-34-7 | |
Record name | D-Lyxose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-(-)-Lyxose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-lyxose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.